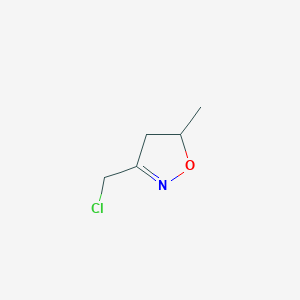

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-4-2-5(3-6)7-8-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVCZCBMDJDEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NO1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314923-98-2 | |

| Record name | 3-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Selection

Polar aprotic solvents like DMSO enhance reaction rates but increase epimerization risks. Ethanol strikes a balance between solubility and selectivity, favoring oxazoline formation over side products.

Temperature Control

Elevated temperatures accelerate cyclization but promote decomposition above 100°C. A study comparing yields at 80°C vs. 100°C found a 15% decrease in purity at higher temperatures due to ring-opening byproducts.

Catalytic Additives

Triethylamine (0.5 equivalents) improves yields by scavenging HCl, while molecular sieves (3Å) prevent hydrolysis of the chloromethyl group.

Analytical Characterization

Purity Assessment:

- HPLC: Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >99% is achievable post-recrystallization.

- NMR:

Mass Spectrometry:

Emerging Methodologies

Recent advances include photocatalytic C–H chloromethylation using Ru(bpy)₃²⁺ and NaCl under blue LED irradiation. This method eliminates pre-functionalized precursors, achieving 40–50% yields in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of the oxazole.

Oxidation Reactions: Oxidized products include oxazole-2-carboxylic acids and related compounds.

Reduction Reactions: Reduced products include 4,5-dihydro-1,2-oxazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Structural Analogs

| Compound Name | Molecular Formula | Substituents | Key Features | Biological Activity | References |

|---|---|---|---|---|---|

| This compound | C₅H₈ClNO | Chloromethyl (C3), Methyl (C5) | Reactive chloromethyl group, dihydro ring | Potential antimicrobial activity; synthetic building block | |

| 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | C₆H₁₀ClNO | Chloromethyl (C5), Ethyl (C3) | Ethyl group enhances lipophilicity | Used in medicinal chemistry for drug derivatization | |

| 3-Ethyl-4,5-dihydro-1,2-oxazole | C₅H₉NO | Ethyl (C3) | Lacks reactive groups | Limited bioactivity; primarily a structural scaffold | |

| 5-(Hydroxymethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | C₆H₁₁NO₂ | Hydroxymethyl (C5), Ethyl (C3) | Polar hydroxymethyl reduces reactivity | Potential metabolite in drug pathways | |

| Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate | C₁₂H₁₂FNO₃ | Fluorophenyl, Methyl ester | Aromatic interactions; ester hydrolysis | Analgesic and anti-inflammatory properties | |

| 3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one | C₈H₁₃ClNO₂ | Chloromethyl, tert-butyl, oxazolidinone ring | Oxazolidinone carbonyl enhances hydrogen bonding | Antimicrobial applications |

Structural and Reactivity Differences

Substituent Position and Type: The chloromethyl group at position 3 in the target compound distinguishes it from analogs like 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (chloromethyl at C5). Positional differences influence steric effects and electronic distribution, affecting reactivity in substitution reactions . Methyl vs.

Ring Modifications: 4,5-Dihydro vs. Fully Unsaturated Oxazoles: The dihydro modification saturates the C4-C5 bond, reducing aromaticity and increasing stability. This contrasts with fully unsaturated oxazoles, which are more planar and reactive toward electrophilic substitution . Oxazole vs. Oxazolidinone: Compounds like 3-Tert-butyl-5-(chloromethyl)-1,3-oxazolidin-2-one () feature an oxazolidinone ring with a carbonyl group, enabling hydrogen bonding unavailable in the target compound’s dihydro-oxazole structure .

Functional Group Reactivity :

- Chloromethyl (-CH₂Cl) vs. Hydroxymethyl (-CH₂OH) : The chloromethyl group’s high reactivity in nucleophilic substitutions (e.g., with amines or thiols) makes the target compound a versatile intermediate. Hydroxymethyl analogs are less reactive but more polar, influencing solubility and metabolic pathways .

- Halogen Effects : Fluorine or bromine substituents in analogs like Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate () enhance electronic effects and lipophilicity, impacting pharmacokinetics .

Research Findings and Gaps

- Reactivity Studies : Chloromethyl-substituted dihydro-oxazoles undergo rapid substitution with nucleophiles like azides or thiols, as demonstrated in analogs (). This reactivity is underutilized in the target compound’s reported applications .

- Biological Screening : While structurally similar compounds show antimicrobial and analgesic activities (), direct studies on the target compound are lacking. Its mechanism may involve MAO inhibition or enzyme alkylation, as seen in isoxazoline derivatives () .

Biological Activity

3-(Chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. This compound has garnered attention due to its diverse biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a five-membered ring containing nitrogen and oxygen atoms, with a chloromethyl group at the 3-position and a methyl group at the 5-position. The molecular formula is , with a molecular weight of approximately 145.59 g/mol.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 32 |

| Candida albicans | 16 |

Anticancer Activity

The compound has also shown promising anticancer effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines. Notably, it exhibited an IC50 value of 12.5 µM against human breast cancer cells (MCF-7) and 18.7 µM against human lung cancer cells (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: A recent study evaluated the effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment led to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2, suggesting a mechanism involving mitochondrial pathways.

While specific mechanisms for this compound are still under investigation, preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.

Summary of Research Findings

A review of the literature reveals that compounds belonging to the oxazole family often exhibit a range of biological activities:

- Antimicrobial Activity: Effective against various bacterial and fungal strains.

- Anticancer Activity: Induces apoptosis in multiple cancer cell lines.

- Enzyme Inhibition: Potential to inhibit HDACs and other critical enzymes linked to cancer development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.